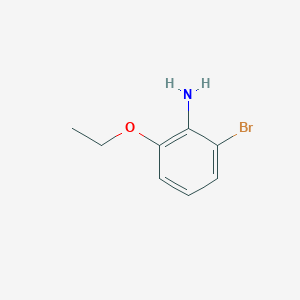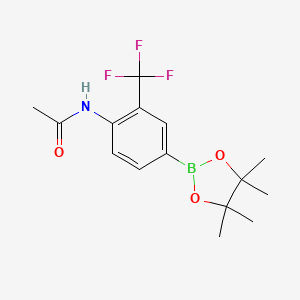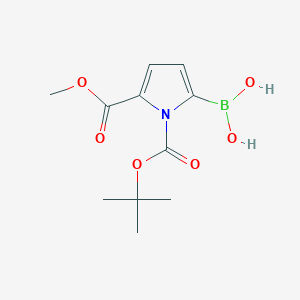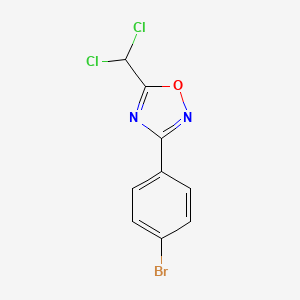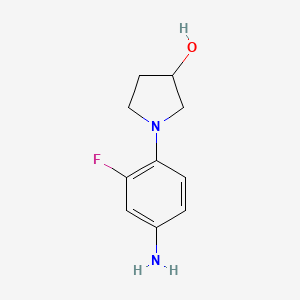
1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol
Descripción general
Descripción
1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol (1-FAP) is a synthetic compound that has been studied for its potential applications in scientific research. 1-FAP belongs to the family of organic compounds known as pyrrolidines, which are cyclic organic compounds with a five-membered ring composed of four carbon atoms and one nitrogen atom. 1-FAP has been found to have a wide range of biological and physiological activities, including neuroprotection, anti-inflammatory, and anti-cancer properties.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization in Organic Chemistry
- Synthesis of Spiro Compounds : The compound 1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol can be utilized in the synthesis of spiro[indole-3,2'-pyrrolidin]-2(1H)-one, demonstrating its role in creating structurally complex molecules. This process includes multicomponent reactions and results in planar molecules, except for the pyrrolidin ring which adopts an envelope conformation (Sharma et al., 2013).
- Intermediate in Biologically Active Compounds : As an intermediate, it contributes to the synthesis of various biologically active compounds, highlighting its importance in medicinal chemistry and drug development (Wang et al., 2016).
2. Development of Inhibitors and Drugs
- Inhibitor of Met Kinase Superfamily : The compound is involved in the development of selective and orally efficacious inhibitors of the Met kinase superfamily, which are critical in cancer treatment and therapy (Schroeder et al., 2009).
- Anticoccidial Agents : It plays a role in the synthesis of pyrroles, which are evaluated as anticoccidial agents, particularly for inhibiting cGMP-dependent protein kinase in Eimeria tenella, a parasite causing coccidiosis (Qian et al., 2006).
3. Structural Analysis and Molecular Docking Studies
- X-Ray Crystallographic Analysis : Its derivatives are subjects of structural analysis, like in the study of pyridine derivatives as potential inhibitors of NAMPT, offering insights into molecular interactions and docking studies (Venkateshan et al., 2019).
- Molecular Characterization and Docking : The compound is essential in the molecular characterization of proteins like cGMP-dependent protein kinase from Apicomplexan parasites, aiding in understanding molecular targets for drug development (Gurnett et al., 2002).
4. Electrocatalytic and Fluoroionophore Applications
- Electrocatalytic Properties : It’s used in copolymerization studies to enhance electrochromic properties of conducting polymers, demonstrating its role in materials science (Türkarslan et al., 2007).
- Selective Al(3+) Sensor : Derivatives of this compound act as chemosensors, specifically for Al(3+), illustrating its application in analytical chemistry (Maity & Govindaraju, 2010).
Propiedades
IUPAC Name |
1-(4-amino-2-fluorophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-5-7(12)1-2-10(9)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEKFPNIJKEMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696128 | |
| Record name | 1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol | |
CAS RN |
593249-20-8 | |
| Record name | 1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




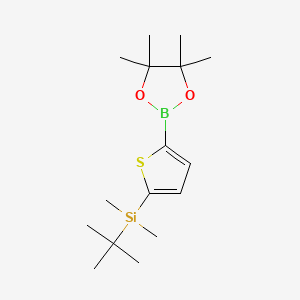


![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)

